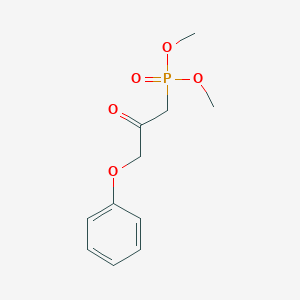

Dimethyl (2-oxo-3-phenoxypropyl)phosphonate

Description

Properties

IUPAC Name |

1-dimethoxyphosphoryl-3-phenoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-10(12)8-16-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTSTBMCCAVWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)COC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342248 | |

| Record name | Dimethyl 2-oxo-3-phenoxypropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40665-68-7 | |

| Record name | Dimethyl 2-oxo-3-phenoxypropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (2-oxo-3-phenoxypropyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MYZ6P2U9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis Pathway for Dimethyl (2-oxo-3-phenoxypropyl)phosphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate, a key intermediate in various organic syntheses. This document details the primary synthesis pathway, including a thorough experimental protocol, quantitative data, and a mechanistic exploration of the core chemical transformation.

Introduction

This compound is a member of the β-ketophosphonate class of organic compounds. These molecules are valuable synthetic intermediates, notably in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated carbonyl compounds. The presence of the phenoxy group introduces further possibilities for molecular elaboration, making this compound a versatile building block in medicinal chemistry and materials science. This guide will focus on the prevalent and effective method for its synthesis: the condensation of a metallated phosphonate with an appropriate ester, a reaction often referred to as a Corey-Kwiatkowski type condensation.[1]

Core Synthesis Pathway: Corey-Kwiatkowski Condensation

The most commonly employed synthetic route to this compound involves the acylation of the lithiated anion of dimethyl methylphosphonate with ethyl phenoxyacetate. This method is favored for its relatively high yields and operational simplicity.

The overall transformation is depicted below:

Figure 1: Overall synthesis reaction for this compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The strong base, n-butyllithium, deprotonates the α-carbon of dimethyl methylphosphonate to form a highly nucleophilic lithium phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl phenoxyacetate. The resulting tetrahedral intermediate subsequently collapses, eliminating the ethoxide leaving group to yield the desired β-ketophosphonate.

Figure 2: Simplified reaction mechanism workflow.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dimethyl methylphosphonate | 124.08 | 40.1 g | 0.323 |

| n-Butyllithium (2N in hexane) | 64.06 | 154 mL | 0.308 |

| Ethyl phenoxyacetate | 166.17 | 15.0 g | 0.090 |

| Anhydrous Tetrahydrofuran (THF) | - | 280 mL | - |

| Acetic Acid | 60.05 | As needed | - |

| Diethyl Ether | - | As needed | - |

| Saturated Sodium Chloride Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer is charged with 40.1 g of dimethyl methylphosphonate and 200 mL of anhydrous tetrahydrofuran.

-

Deprotonation: The solution is cooled to between -70°C and -60°C using a dry ice/acetone bath. 154 mL of a 2N n-butyllithium solution in hexane is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60°C. The mixture is stirred for an additional 20 minutes at this temperature.

-

Acylation: A solution of 15.0 g of ethyl phenoxyacetate in 80 mL of anhydrous tetrahydrofuran is added dropwise to the reaction mixture, maintaining the temperature between -70°C and -60°C. The reaction mixture is stirred at this temperature for 2 hours.

-

Warming and Quenching: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully neutralized by the dropwise addition of acetic acid.

-

Work-up: The reaction mixture is concentrated under reduced pressure. The resulting residue is dissolved in a minimal amount of water and extracted with diethyl ether. The combined ethereal extracts are washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final product.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 18.9 g (approx. 45%) | PrepChem |

| Boiling Point | 175°C at 0.5 mmHg | ChemBK[2] |

| Molecular Formula | C₁₁H₁₅O₅P | PubChem[3] |

| Molecular Weight | 258.21 g/mol | PubChem[3] |

Characterization Data

While detailed spectra are best consulted from spectral databases, the following provides an overview of the expected analytical data for this compound.

-

¹H NMR and ¹³C NMR: Spectroscopic data is available on databases such as SpectraBase.[3]

-

Mass Spectrometry (GC-MS): Mass spectral data is available on the NIST Mass Spectrometry Data Center.[3]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental procedure.

Figure 3: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound via the Corey-Kwiatkowski condensation of dimethyl methylphosphonate and ethyl phenoxyacetate is a reliable and well-established method. This guide provides the necessary details for its successful implementation in a laboratory setting. The resulting β-ketophosphonate is a valuable intermediate for further synthetic transformations, particularly in the construction of complex organic molecules relevant to the pharmaceutical and materials science industries. Researchers are encouraged to consult the cited literature and spectral databases for further information.

References

The Horner-Wadsworth-Emmons Reaction: A Technical Guide to its Core Mechanism and Stereocontrol

For: Researchers, scientists, and drug development professionals

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic tool for the stereoselective formation of alkenes, a critical functional group in a vast array of biologically active molecules and pharmaceutical compounds.[1][2] This technical guide provides an in-depth exploration of the underlying mechanism of the HWE reaction, with a particular focus on the factors governing its stereochemical outcome. We present a comprehensive summary of quantitative data, detailed experimental protocols for key methodologies, and visual representations of the reaction pathways to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction: Advantages Over the Wittig Reaction

First described by Leopold Horner and later refined by William S. Wadsworth and William D. Emmons, the HWE reaction offers several distinct advantages over the classical Wittig reaction.[3] The phosphonate-stabilized carbanions employed in the HWE reaction are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[3] This enhanced nucleophilicity allows for reactions with a broader range of carbonyl compounds, including ketones, which are often poor substrates in the Wittig reaction.[4] A significant practical advantage is the facile removal of the dialkylphosphate byproduct, which is water-soluble and can be easily separated from the desired alkene product through a simple aqueous extraction.[2][4]

The Core Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined sequence of steps, beginning with the formation of a stabilized phosphonate carbanion and culminating in the elimination of a phosphate salt to yield the alkene.

Deprotonation and Carbanion Formation

The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, generating a resonance-stabilized phosphonate carbanion.[3] The choice of base is critical and depends on the acidity of the phosphonate, which is influenced by the electron-withdrawing group (EWG) attached to the α-carbon.

Nucleophilic Addition and Intermediate Formation

The phosphonate carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[3] This nucleophilic addition is the rate-limiting step of the reaction and leads to the formation of a tetrahedral intermediate.[3] This intermediate subsequently cyclizes to form an oxaphosphetane intermediate.

Elimination and Alkene Formation

The final step involves the fragmentation of the oxaphosphetane intermediate. This process is a syn-elimination, where the phosphorus-oxygen and carbon-carbon bonds break concertedly, leading to the formation of the alkene and a dialkylphosphate salt. The presence of an electron-withdrawing group on the phosphonate is crucial for this elimination step to occur.[3]

Stereoselectivity: The E/Z Outcome

A key feature of the HWE reaction is its inherent stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[3] However, the stereochemical outcome can be effectively controlled to favor the (Z)-alkene through specific modifications to the phosphonate reagent and reaction conditions.

Factors Influencing E-Selectivity

The preference for the (E)-alkene is generally attributed to the reversibility of the initial addition of the phosphonate carbanion to the aldehyde. This allows for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, which then undergoes syn-elimination to yield the (E)-alkene. Factors that promote this equilibration, such as higher reaction temperatures and the use of certain metal counterions (e.g., Li+), tend to increase the E-selectivity.

The Still-Gennari Modification for Z-Selectivity

The synthesis of (Z)-alkenes can be achieved with high selectivity using the Still-Gennari modification.[2] This method employs phosphonates with electron-withdrawing groups on the phosphorus atom, such as bis(2,2,2-trifluoroethyl) or diaryl esters.[2][5] These modifications accelerate the rate of elimination from the kinetically favored syn-oxaphosphetane intermediate, leading to the formation of the (Z)-alkene before equilibration to the more stable anti-intermediate can occur.[6]

Quantitative Data on Stereoselectivity

The following tables summarize the effect of various reaction parameters on the E/Z selectivity of the Horner-Wadsworth-Emmons reaction.

Table 1: Effect of Base and Solvent on E/Z Ratio for the Reaction of Triethyl Phosphonoacetate with Benzaldehyde

| Base | Solvent | Temperature (°C) | E/Z Ratio |

| NaH | THF | 0 to rt | >95:5 |

| DBU, K₂CO₃ | neat | rt | >99:1 |

| LiOH·H₂O | neat | rt | 99:1 |

| KHMDS | THF | -78 | (Z-selective) |

| NaH | DME | 25 | 90:10 |

| t-BuOK | THF | -78 | (Z-selective) |

Data compiled from multiple sources.

Table 2: E/Z Selectivity with Different Phosphonate Reagents

| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | E/Z Ratio |

| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 |

| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 |

| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | <5:95 |

| Ethyl (di-o-tolylphosphono)acetate | Benzaldehyde | Triton B | THF | -78 | 5:95 |

| Methyl (diphenylphosphono)acetate | Benzaldehyde | t-BuOK | THF | -78 | 10:90 |

Data compiled from multiple sources including BenchChem and research articles.[7]

Experimental Protocols

General Procedure for E-Selective HWE Reaction

Objective: To synthesize an (E)-alkene from an aldehyde and triethyl phosphonoacetate using sodium hydride.

Methodology:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add the phosphonate ester (1.1 equivalents) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

-

Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-alkene.[8]

Still-Gennari Modification for Z-Selective HWE Reaction

Objective: To synthesize a (Z)-alkene using bis(2,2,2-trifluoroethyl) phosphonoacetate.

Materials:

-

Aldehyde (1.0 mmol)

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)

-

18-crown-6 (1.2 mmol)

-

Anhydrous tetrahydrofuran (THF, 10 mL)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the KHMDS solution dropwise to the stirred solution.

-

Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

-

Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by adding a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (Z)-alkene, which can be further purified by column chromatography.[4]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and logical relationships within the Horner-Wadsworth-Emmons reaction.

Caption: The core mechanistic pathway of the Horner-Wadsworth-Emmons reaction.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Dimethyl (2-oxo-3-phenoxypropyl)phosphonate IUPAC nomenclature

An In-depth Technical Guide to Dimethyl (2-oxo-3-phenoxypropyl)phosphonate

This technical guide provides a comprehensive overview of this compound, including its nomenclature, chemical and physical properties, synthesis protocols, and its role as a selective prostaglandin FP receptor agonist. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

IUPAC Nomenclature and Chemical Identifiers

The compound with the common name this compound is systematically named according to IUPAC nomenclature as 1-dimethoxyphosphoryl-3-phenoxypropan-2-one .[1][2] It is also known by several synonyms, including Dimethyl (3-phenoxy-2-oxopropyl)phosphonate and DIMETHYL (3-PHENOXYACETONYL)PHOSPHONATE.[1][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| CAS Number | 40665-68-7 | [1][3] |

| Molecular Formula | C₁₁H₁₅O₅P | [1][4] |

| Molecular Weight | 258.21 g/mol | [1][4] |

| Appearance | Liquid; Solid | [3][5] |

| Melting Point | 38 - 40°C | [3] |

| Boiling Point | 175°C at 0.5 mmHg | [3][5] |

| Density | 1.209 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 191.1°C | [3] |

| InChI Key | NQTSTBMCCAVWOS-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of β-ketophosphonates such as this compound is typically achieved via two primary routes: the Michaelis-Arbuzov reaction or the acylation of a phosphonate-stabilized carbanion. The latter method, involving the reaction of a lithiated phosphonate with an ester, is particularly effective for preparing these intermediates for prostaglandin synthesis.[6][7]

General Synthesis via Acylation of Dimethyl Methylphosphonate

This protocol describes a general and high-yielding procedure for the preparation of β-ketophosphonates through the condensation of an ester with a phosphonate.[8]

Reaction Scheme: (CH₃O)₂P(O)CH₃ + PhOCH₂CO₂CH₃ --(Strong Base)--> (CH₃O)₂P(O)CH₂C(O)CH₂OPh

Experimental Protocol:

-

Preparation of the Phosphonate Anion: A solution of dimethyl methylphosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

-

Deprotonation: A strong base, typically n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), is added dropwise to the stirred phosphonate solution. The addition rate is controlled to maintain the temperature below -65°C. The mixture is stirred for an additional 10-20 minutes at -78°C to ensure complete formation of the lithium salt (lithiated phosphonate).

-

Acylation: A solution of a suitable phenoxyacetyl electrophile, such as methyl phenoxyacetate (1.0 equivalent), in anhydrous THF is added dropwise to the reaction mixture. The temperature is maintained below -70°C during the addition.

-

Reaction Monitoring: The reaction is stirred at -78°C for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or acetic acid.

-

Workup and Extraction: The mixture is allowed to warm to room temperature. The organic solvent is removed under reduced pressure. The resulting residue is taken up in water and extracted multiple times with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by distillation under high vacuum to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is recognized as an intermediate in the synthesis of anti-glaucoma medications and acts as a selective agonist for the prostaglandin F receptor (FP receptor).[9] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, plays a crucial role in various physiological processes, including the regulation of intraocular pressure.[1]

Activation of the FP receptor in the eye's ciliary muscle and trabecular meshwork increases the outflow of aqueous humor, which leads to a reduction in intraocular pressure.[1] This mechanism is the basis for the therapeutic effect of several prostaglandin analogues used in the treatment of glaucoma. The agonist binding initiates a downstream signaling cascade primarily through the Gq alpha subunit of its associated heterotrimeric G-protein.

FP Receptor Signaling Pathway

The binding of an agonist like this compound to the FP receptor triggers a well-characterized intracellular signaling cascade. The diagram below outlines this pathway.

References

- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 2. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to Dimethyl (2-oxo-3-phenoxypropyl)phosphonate (CAS 40665-68-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate (CAS 40665-68-7), a key intermediate in the synthesis of pharmaceutically active prostaglandin F2α analogs. This document details its chemical structure, functional groups, and physicochemical properties. Furthermore, it presents a detailed experimental protocol for its application in the Horner-Wadsworth-Emmons reaction, a critical step in the synthesis of drugs such as Travoprost and Tafluprost. The guide also elucidates the signaling pathway of the Prostaglandin F receptor (FP receptor), the therapeutic target of these drugs.

Chemical Structure and Functional Groups

This compound is an organic compound with the molecular formula C₁₁H₁₅O₅P.[1][2] Its structure is characterized by several key functional groups that dictate its reactivity and utility as a synthetic intermediate.

The core structure consists of a propyl chain with a phosphonate group at one end, a ketone at the second carbon, and a phenoxy group at the third. The primary functional groups are:

-

Dimethyl Phosphonate: This group is central to the molecule's utility in the Horner-Wadsworth-Emmons reaction. The phosphorus atom is double-bonded to one oxygen and single-bonded to two methoxy groups and a carbon atom.

-

Ketone: The carbonyl group (C=O) at the second position of the propyl chain is a key feature for its role in olefination reactions.

-

Phenoxy Group: This aromatic ether group consists of a phenyl ring attached to an oxygen atom, which in turn is connected to the propyl chain.

The presence of these functional groups makes this compound a versatile reagent in organic synthesis, particularly for the construction of carbon-carbon double bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅O₅P | [1][2] |

| Molecular Weight | 258.21 g/mol | [1] |

| Appearance | White to Yellow Oil or Low-Melting Solid | [3] |

| Boiling Point | 175°C at 0.5 mmHg | [4] |

| Density | ~1.2 g/cm³ (predicted) | |

| Refractive Index | 1.5150-1.5190 | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Role in Drug Development

This compound is a critical intermediate in the synthesis of several prostaglandin F2α analogs, most notably Travoprost and Tafluprost.[5] These drugs are potent ocular hypotensive agents used in the treatment of glaucoma and ocular hypertension. They act as selective agonists of the Prostaglandin F receptor (FP receptor), which is highly expressed in the ciliary muscle and trabecular meshwork of the eye.[6] Activation of the FP receptor leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[6]

The phosphonate moiety of this compound is utilized in a Horner-Wadsworth-Emmons reaction to introduce the α-chain of the prostaglandin structure with high stereoselectivity, typically favoring the formation of the (E)-alkene.[7][8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of dimethyl methylphosphonate with an appropriate phenoxyacetyl derivative. The following is a general procedure adapted from the synthesis of a similar Travoprost intermediate.[9]

Materials:

-

Dimethyl methylphosphonate

-

Methyl phenoxyacetate

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic acid

-

Chloroform

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of dimethyl methylphosphonate in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to -78°C in a dry ice/acetone bath.

-

n-Butyllithium in hexane is added dropwise to the stirred solution, ensuring the temperature does not rise above -65°C. The mixture is stirred for an additional 5 minutes at -78°C.

-

Methyl phenoxyacetate is then added dropwise at a rate that maintains the reaction temperature below -70°C.

-

The reaction mixture is stirred at -78°C for approximately 3.5 hours.

-

The reaction is allowed to warm to room temperature and then neutralized with acetic acid.

-

The solvent is removed under reduced pressure (rotary evaporation) to yield a gel.

-

The gel is dissolved in water, and the aqueous phase is extracted three times with chloroform.

-

The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by distillation under high vacuum to yield this compound.

Application in Horner-Wadsworth-Emmons Reaction for Prostaglandin Analog Synthesis

The following is a general protocol for the Horner-Wadsworth-Emmons olefination of an aldehyde with this compound to form the prostaglandin backbone.[10][11]

Materials:

-

This compound

-

Aldehyde intermediate (prostaglandin core)

-

Sodium hydride (NaH) or other suitable base (e.g., KHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0°C under a nitrogen atmosphere, a solution of this compound in anhydrous THF is added dropwise. The mixture is stirred for 1 hour at 0°C to generate the phosphonate carbanion.

-

A solution of the aldehyde intermediate in anhydrous THF is then added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired (E)-alkene product.

Signaling Pathway and Visualization

The therapeutic effect of prostaglandin analogs synthesized using this compound is mediated through the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[12] The activation of this receptor initiates a complex intracellular signaling cascade.

Upon binding of a prostaglandin F2α agonist (like Travoprost), the FP receptor couples to Gq proteins, leading to the activation of phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, studies have shown that PGF2α can trans-activate the epidermal growth factor receptor (EGFR) and trigger the mitogen-activated protein kinase (MAPK) signaling pathway, ultimately leading to cellular responses such as muscle contraction and tissue remodeling.[12][13]

Below is a diagram illustrating the Prostaglandin FP receptor signaling pathway.

Caption: Prostaglandin FP Receptor Signaling Pathway.

References

- 1. Dimethyl 2-oxo-3-phenoxypropylphosphonate | C11H15O5P | CID 580104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chembk.com [chembk.com]

- 4. DIMETHYL(3-PHENOXY-2-OXOPROPYL)PHOSPHONATE | 40665-68-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. CN101948484A - Method for preparing travoprost intermediate - Google Patents [patents.google.com]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to β-Ketophosphonate Reagents in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Ketophosphonates are a class of organophosphorus compounds characterized by a phosphonate group attached to the β-carbon of a ketone. These reagents have emerged as indispensable tools in modern organic synthesis, primarily owing to their role as key precursors in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a highly reliable and stereoselective method for the formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex organic molecules, including a wide array of pharmaceuticals and natural products. The phosphonate-stabilized carbanions derived from β-ketophosphonates are generally more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction, allowing them to react efficiently with a broader range of aldehydes and ketones. Furthermore, the water-soluble nature of the phosphate byproduct simplifies product purification, a significant advantage in both laboratory and industrial settings. This guide provides a comprehensive overview of the synthesis, properties, and applications of β-ketophosphonate reagents, with a focus on their practical utility in organic synthesis.

Synthesis of β-Ketophosphonates

Several synthetic routes to β-ketophosphonates have been developed, each with its own advantages and limitations. The most common methods include the Michaelis-Arbuzov reaction and the acylation of phosphonate carbanions.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of carbon-phosphorus bonds.[1] In the context of β-ketophosphonate synthesis, this reaction involves the treatment of a trialkyl phosphite with an α-halo ketone.[2] The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the electrophilic carbon of the α-halo ketone, followed by dealkylation of the resulting phosphonium salt by the displaced halide ion.[2][3]

While broadly applicable, the Michaelis-Arbuzov reaction can be limited by the availability of the requisite α-halo ketones and the potential for side reactions, such as the Perkow reaction, especially with α-bromo- and α-chloroketones.[4]

Acylation of Phosphonate Carbanions

A more convergent and often higher-yielding approach involves the acylation of a lithiated alkylphosphonate with an ester or other acylating agent. This method, often referred to as a "phosphono-Claisen" condensation or the Corey-Kwiatkowski condensation, offers greater flexibility in the synthesis of diverse β-ketophosphonates.[5][6] A common procedure involves the deprotonation of a dialkyl methylphosphonate with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures, followed by the addition of an ester.[5] A mild and highly efficient procedure utilizes the in-situ generation of the phosphonate anion in the presence of the ester at 0 °C, which minimizes side reactions and allows for large-scale preparations.[7]

More recently, chemoselective methods have been developed, such as the use of lithiated methyl α-(trimethylsilyl)methylphosphonate with pentafluorophenyl esters, which allows for the synthesis of functionalized β-ketophosphonates in the presence of unactivated esters.[8]

Other Synthetic Methods

Other notable methods for the synthesis of β-ketophosphonates include:

-

Aerobic copper(II)-mediated phosphorylation of enol acetates: This method provides a direct route to β-ketophosphonates from readily available starting materials.[9]

-

Hydration of alkynylphosphonates: This approach offers a regioselective route to β-ketophosphonates.

Properties of β-Ketophosphonates

Physical Properties

β-Ketophosphonates are typically high-boiling, colorless to pale yellow oils that are soluble in common organic solvents. Their purification can be achieved by vacuum distillation or column chromatography.

Chemical Properties and Acidity

The key chemical feature of β-ketophosphonates is the acidity of the α-protons, which are flanked by both a carbonyl and a phosphonate group. This dual activation makes these protons significantly more acidic than those of simple ketones or phosphonates. While specific pKa values for a wide range of β-ketophosphonates are not extensively tabulated, they are known to be more acidic than the corresponding β-keto esters. The pKa of related phosphonoacetates, such as trimethyl phosphonoacetate, is estimated to be around 18.56, suggesting that the additional carbonyl group in β-ketophosphonates further increases their acidity.[10] This enhanced acidity allows for their deprotonation with a variety of bases to form the corresponding phosphonate carbanions, which are the key reactive intermediates in the Horner-Wadsworth-Emmons reaction.

The electron-withdrawing nature of the phosphonate group also influences the reactivity of the adjacent carbonyl group.[11]

Spectroscopic Characterization

β-Ketophosphonates exhibit characteristic signals in various spectroscopic analyses:

-

1H NMR: The α-protons typically appear as a doublet due to coupling with the phosphorus nucleus (2JHP).

-

13C NMR: The carbonyl carbon shows a characteristic signal, and both the carbonyl carbon and the α-carbon exhibit coupling to the phosphorus nucleus.

-

31P NMR: The phosphorus nucleus of β-ketophosphonates generally resonates in a specific region of the 31P NMR spectrum, typically between δ 15 and 25 ppm (relative to 85% H3PO4).[1][12]

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration is observed in the region of 1650-1760 cm-1.[13][14] The exact position of this band can be influenced by conjugation and the electronic nature of the substituents.

The Horner-Wadsworth-Emmons (HWE) Reaction

The premier application of β-ketophosphonates is their use in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated ketones (enones).[15] This reaction offers excellent control over the stereochemistry of the newly formed double bond, typically favoring the formation of the thermodynamically more stable (E)-isomer.[16][17]

Stereoselectivity and the Still-Gennari Modification

The E-selectivity of the HWE reaction is a result of the thermodynamic equilibration of the intermediates leading to the more stable anti-oxaphosphetane, which then undergoes syn-elimination. However, for the synthesis of the thermodynamically less stable (Z)-alkenes, the Still-Gennari modification of the HWE reaction is a powerful tool.[18][19] This modification employs phosphonates with electron-withdrawing groups on the phosphorus esters, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with strong, non-coordinating bases (e.g., KHMDS) and a crown ether at low temperatures.[20] These conditions favor kinetic control, leading to the formation of the syn-oxaphosphetane intermediate and subsequent syn-elimination to afford the (Z)-alkene with high selectivity.[18]

Data Presentation

Table 1: Horner-Wadsworth-Emmons Reaction with Aromatic Aldehydes

| Aldehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |

| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 95 | >99:1 | [16] |

| 4-Chlorobenzaldehyde | Triethyl phosphonoacetate | NaH | THF | 95 | 94:6 | [16] |

| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | NaH | THF | 91 | >99:1 | [16] |

| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS/18-crown-6 | THF | 78 | 1:15.5 (Z-selective) |

Table 2: Horner-Wadsworth-Emmons Reaction with Aliphatic Aldehydes

| Aldehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |

| n-Propanal | Triethyl phosphonoacetate | NaH | DME | Not Specified | 95:5 | [16] |

| Isobutyraldehyde | Triethyl phosphonoacetate | NaH | DME | Not Specified | 84:16 | [16] |

| Cyclohexanecarboxaldehyde | Ethyl 2-(diarylphosphono)propionates | NaH | THF | 79 | 98:2 (Z-selective) | [21] |

| n-Octyl aldehyde | Ethyl 2-(diphenylphosphono)propionate | NaH | THF | 95 | 83:17 (Z-selective) | [21] |

Experimental Protocols

Protocol 1: Synthesis of Diethyl (2-oxopropyl)phosphonate via Arbuzov Reaction

Materials:

-

Triethyl phosphite

-

Chloroacetone

-

Anhydrous toluene

Procedure:

-

A mixture of triethyl phosphite (1.1 equivalents) and chloroacetone (1.0 equivalent) in anhydrous toluene is heated at reflux.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and the ethyl chloride byproduct are removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford diethyl (2-oxopropyl)phosphonate as a colorless oil.

Protocol 2: Synthesis of a β-Ketophosphonate via Condensation of an Ester and a Phosphonate[5]

Materials:

-

Ester (1.0 equiv)

-

Dimethyl methylphosphonate (1.1 equiv)

-

Lithium diisopropylamide (LDA) (2.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

5 M HCl

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a stirred solution of the ester and dimethyl methylphosphonate in anhydrous THF at 0 °C under an inert atmosphere, add a solution of LDA in THF dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction by the careful addition of 5 M HCl until the pH is approximately 4.

-

Extract the aqueous layer with EtOAc.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketophosphonate.

-

Purify the product by column chromatography on silica gel.

Protocol 3: Horner-Wadsworth-Emmons Reaction for the Synthesis of an (E)-α,β-Unsaturated Ketone

Materials:

-

β-Ketophosphonate (1.1 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

-

Aldehyde (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Diethyl ether

-

Brine

Procedure:

-

To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the β-ketophosphonate in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add a solution of the aldehyde in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the (E)-α,β-unsaturated ketone.

Protocol 4: Still-Gennari Modification for the Synthesis of a (Z)-α,β-Unsaturated Ester[21]

Materials:

-

Aldehyde (1.0 equiv)

-

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 equiv)

-

Potassium tert-butoxide (2.1 equiv)

-

18-crown-6 (3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

2 M HCl

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

Procedure:

-

To a solution of the aldehyde, bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, and 18-crown-6 in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium tert-butoxide in THF dropwise.

-

Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the aqueous layer with EtOAc.

-

Wash the combined organic layers with 2 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to give the (Z)-α,β-unsaturated ester.

Conclusion

β-Ketophosphonate reagents are powerful and versatile intermediates in organic synthesis. Their ready accessibility through various synthetic methods, coupled with the high efficiency and stereoselectivity of the Horner-Wadsworth-Emmons reaction, has solidified their importance in the construction of complex molecules. The ability to tune the stereochemical outcome of the olefination reaction through modifications such as the Still-Gennari protocol further enhances their synthetic utility. For researchers and professionals in drug development and other areas of chemical science, a thorough understanding of the synthesis, properties, and reactivity of β-ketophosphonates is essential for the design and execution of modern synthetic strategies.

References

- 1. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 2. youtube.com [youtube.com]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. scholars.unh.edu [scholars.unh.edu]

- 10. NP-MRD: Showing NP-Card for Trimethyl phosphonoacetate (NP0002635) [np-mrd.org]

- 11. reddit.com [reddit.com]

- 12. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]

- 20. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Phosphonate-Stabilized Carbanions in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonate-stabilized carbanions are powerful nucleophiles that have become indispensable tools in modern organic synthesis. Their enhanced reactivity and favorable handling properties compared to traditional Wittig reagents have cemented their importance in the construction of carbon-carbon double bonds. This technical guide provides an in-depth exploration of the generation, reactivity, and synthetic applications of phosphonate-stabilized carbanions, with a primary focus on the Horner-Wadsworth-Emmons (HWE) reaction. Detailed experimental protocols, quantitative data on reaction performance, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize these versatile reagents in their synthetic endeavors, from natural product synthesis to the development of novel therapeutics.

Introduction: The Rise of Phosphonate-Stabilized Carbanions

The development of methods for the stereoselective formation of alkenes is a central theme in organic chemistry. While the Wittig reaction, utilizing phosphonium ylides, was a groundbreaking discovery, the use of phosphonate-stabilized carbanions, principally in the Horner-Wadsworth-Emmons (HWE) reaction, offers several distinct advantages. These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of aldehydes and ketones under milder conditions.[1] A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification compared to the often-problematic removal of triphenylphosphine oxide generated in the Wittig reaction.[2][3]

This guide will delve into the core aspects of phosphonate-stabilized carbanion chemistry, beginning with their synthesis via the Michaelis-Arbuzov reaction, followed by a detailed examination of their application in the highly versatile HWE olefination.

Generation of Phosphonate Reagents: The Michaelis-Arbuzov Reaction

The primary route to the phosphonate esters used in the HWE reaction is the Michaelis-Arbuzov reaction.[2][4] This reliable and high-yielding reaction involves the treatment of a trialkyl phosphite with an alkyl halide. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide. The resulting phosphonium salt intermediate then undergoes dealkylation by the displaced halide ion to afford the phosphonate product and a new alkyl halide.[5]

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate

This protocol details the synthesis of a common phosphonate reagent via the Arbuzov reaction.

Materials:

-

Benzyl bromide

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Vacuum distillation setup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl bromide (1.0 equiv) and triethyl phosphite (1.1 equiv).

-

Heat the reaction mixture to reflux (typically 150-160 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or 31P NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product is then purified by vacuum distillation to remove any unreacted starting materials and the ethyl bromide byproduct, yielding diethyl benzylphosphonate as a colorless oil.

Workflow for the Michaelis-Arbuzov Reaction:

The Horner-Wadsworth-Emmons Reaction: A Powerful Olefination Tool

The HWE reaction is the cornerstone of phosphonate-stabilized carbanion chemistry. It involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene.[1] The reaction mechanism begins with the deprotonation of the phosphonate at the α-carbon by a suitable base to generate the phosphonate-stabilized carbanion.[1] This carbanion then undergoes nucleophilic addition to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently cyclizes to an oxaphosphetane, which then collapses to yield the alkene and a dialkylphosphate salt.[6]

General Mechanism of the Horner-Wadsworth-Emmons Reaction

Stereoselectivity in the HWE Reaction: The E-Alkene Preference

The standard HWE reaction typically exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.[1] This selectivity is particularly pronounced with aromatic aldehydes, often yielding almost exclusively the (E)-isomer.[1] The degree of E-selectivity can be influenced by the reaction conditions and the nature of the reactants.

Table 1: E-Selectivity in the Standard Horner-Wadsworth-Emmons Reaction

| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp. (°C) | E/Z Ratio |

| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 |

| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 |

| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 |

Experimental Protocol: E-Selective HWE Olefination

Materials:

-

Aldehyde (1.0 mmol)

-

Triethyl phosphonoacetate (1.1 mmol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)

-

Anhydrous tetrahydrofuran (THF, 10 mL)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add NaH and wash with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous THF and cool the suspension to 0 °C.

-

Slowly add a solution of triethyl phosphonoacetate in THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Cool the resulting solution of the phosphonate carbanion to 0 °C and add a solution of the aldehyde in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the (E)-alkene.

Modifying Stereoselectivity: Accessing Z-Alkenes

While the standard HWE reaction is an excellent method for preparing (E)-alkenes, synthetic strategies often require the (Z)-isomer. Several modifications have been developed to achieve high Z-selectivity.

The Still-Gennari Modification

The Still-Gennari modification is a powerful method for the synthesis of (Z)-alkenes with high stereoselectivity.[6] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, in combination with a strong, non-coordinating base (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures.[6][7] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled formation of the (Z)-alkene.[6]

Table 2: Z-Selectivity in the Still-Gennari Modification

| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp. (°C) | Z/E Ratio | Yield (%) |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | >95:5 | ~90 |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 | >95:5 | ~85 |

| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 97:3 | 94 |

| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -20 | 88:12 | 85 |

Experimental Protocol: Still-Gennari Z-Selective Olefination

Materials:

-

Aldehyde (1.0 mmol)

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)

-

18-crown-6 (1.2 mmol)

-

Anhydrous tetrahydrofuran (THF, 10 mL)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the KHMDS solution dropwise and stir for 10 minutes.

-

Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in THF dropwise and stir for an additional 30 minutes at -78 °C.

-

Add a solution of the aldehyde in THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.[7]

Workflow for Still-Gennari Olefination:

The Masamune-Roush Modification for Base-Sensitive Substrates

For substrates that are sensitive to strong bases like NaH, the Masamune-Roush conditions provide a milder alternative.[1] These conditions typically employ lithium chloride and a non-nucleophilic amine base, such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine, in a polar aprotic solvent like acetonitrile.[1][8] This method is particularly useful for intramolecular HWE reactions in the synthesis of complex molecules.[9]

Applications in Drug Development and Natural Product Synthesis

The reliability and stereoselectivity of the HWE reaction have made it a widely used tool in the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals.

Synthesis of Anticancer Agents

The HWE reaction has been instrumental in the synthesis of various anticancer agents. For instance, a novel Weinreb amide-type HWE reagent has been developed for the highly (E)-selective synthesis of conjugated carbonyl compounds, which are key intermediates in the preparation of hynapene analogues with promising anti-cancer properties.[10][11] This method offers high robustness, scalability, and excellent (E)-selectivity.[10][11] The HWE reaction was also employed in the total synthesis of (+)-trichodermic acid and its analogues, which were investigated for their anticancer activity.[12]

Synthesis of Antiviral Drugs

The intramolecular HWE reaction has been a key step in the synthesis of antiviral compounds. For example, in the synthesis of oseltamivir (Tamiflu), a crucial intermediate is prepared via an intramolecular HWE reaction to construct the cyclohexene ring.[13]

Natural Product Synthesis

The HWE reaction is a workhorse in the total synthesis of natural products. It has been used to construct key carbon-carbon bonds in a variety of complex molecules, including macrolides, alkaloids, and polyketides. For example, an intramolecular HWE reaction was a key step in the asymmetric total synthesis of the cytotoxic macrolides pestalotioprolides E and F, forming a 14-membered lactone.[2] In the total synthesis of the natural product (-)-Bafilomycin A1, the stereoselectivity of a diene synthesis was significantly improved from a 2:1 to a 95:5 (Z,E:E,E) ratio by switching from a dimethyl phosphonate to a diisopropyl phosphonate, highlighting the tunability of the HWE reaction.[2]

Conclusion

Phosphonate-stabilized carbanions, primarily through the Horner-Wadsworth-Emmons reaction, represent a powerful and versatile platform for the stereoselective synthesis of alkenes. The operational simplicity, high yields, and the ability to control the stereochemical outcome by modifying the phosphonate reagent and reaction conditions have made this methodology a staple in the synthetic chemist's toolbox. From the construction of complex natural products to the development of novel pharmaceuticals, the impact of phosphonate-stabilized carbanions on modern organic synthesis is undeniable. The detailed protocols and comparative data presented in this guide are intended to empower researchers to confidently and effectively apply this robust chemistry to their own synthetic challenges.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. sciencedaily.com [sciencedaily.com]

- 11. news-medical.net [news-medical.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Reactions of Ketophosphonates

For Researchers, Scientists, and Drug Development Professionals

Ketophosphonates are a versatile class of organophosphorus compounds that serve as crucial intermediates in a wide array of chemical transformations. Their unique structural motif, featuring a carbonyl group adjacent to a phosphonate moiety, imparts a rich and varied reactivity profile. This technical guide provides a comprehensive overview of the principal synthetic routes to ketophosphonates and delves into their most significant reactions, with a focus on practical experimental methodologies and quantitative data to support researchers in their synthetic endeavors.

Synthesis of Ketophosphonates

The construction of the ketophosphonate framework can be achieved through several reliable synthetic strategies. The most prominent methods include the Michaelis-Arbuzov reaction, the acylation of phosphonate carbanions, and the Michaelis-Becker reaction.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and provides a direct route to β-ketophosphonates through the reaction of a trialkyl phosphite with an α-halo ketone.[1] The reaction proceeds via an initial SN2 attack of the phosphorus on the α-carbon of the halo ketone, followed by a dealkylation of the resulting phosphonium salt by the displaced halide ion.

Experimental Protocol: Synthesis of Diethyl (2-oxopropyl)phosphonate

To a stirred solution of chloroacetone (1.0 eq) in toluene is added triethyl phosphite (1.1 eq). The reaction mixture is heated to reflux (approximately 110 °C) for 4 hours. The progress of the reaction is monitored by TLC. After completion, the solvent and the ethyl chloride byproduct are removed under reduced pressure. The crude product is then purified by vacuum distillation to afford diethyl (2-oxopropyl)phosphonate as a colorless oil.

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

| Triethyl phosphite | Chloroacetone | Toluene, reflux, 4h | High | [1] |

| Triethyl phosphite | Bromoacetone | Neat, 100 °C, 2h | 85% |

Acylation of Phosphonates

The acylation of phosphonate carbanions, often referred to as a "phosphono-Claisen condensation," is a highly effective method for the synthesis of β-ketophosphonates.[2] This approach involves the deprotonation of an alkylphosphonate at the α-position with a strong base, followed by reaction with an acylating agent such as an ester or acyl chloride.

Experimental Protocol: General Procedure for the Preparation of β-Ketophosphonates

A solution of the alkylphosphonate (1.1 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of n-butyllithium (1.05 eq) in hexanes is added dropwise, and the mixture is stirred for 30 minutes at this temperature. The ester (1.0 eq), dissolved in anhydrous THF, is then added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours, after which it is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3][4]

| Phosphonate | Ester | Base | Temperature (°C) | Yield (%) | Reference |

| Dimethyl methylphosphonate | Ethyl acetate | n-BuLi | -78 | 85 | [2] |

| Diethyl ethylphosphonate | Methyl benzoate | LDA | -78 | 92 | [3] |

| Diethyl benzylphosphonate | Ethyl propionate | KHMDS | -78 | 88 |

Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative route to β-ketophosphonates, particularly when the corresponding α-halo ketone for the Michaelis-Arbuzov reaction is unstable or unavailable.[5] This method involves the reaction of a dialkyl phosphite with an α-halo ketone in the presence of a base. The base deprotonates the dialkyl phosphite to generate a nucleophilic phosphite anion, which then displaces the halide from the α-halo ketone.

Experimental Protocol: Synthesis of Diethyl (2-oxobutyl)phosphonate

To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added a solution of diethyl phosphite (1.0 eq) in THF dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of 1-chloro-2-butanone (1.0 eq) in THF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched by the careful addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to give the desired β-ketophosphonate.

| Dialkyl Phosphite | α-Halo Ketone | Base | Solvent | Yield (%) | Reference |

| Diethyl phosphite | 1-Chloro-2-butanone | NaH | THF | 75 | [5] |

| Dimethyl phosphite | 2-Bromoacetophenone | K₂CO₃ | Acetone | 82 |

Reactions of Ketophosphonates

The dual functionality of ketophosphonates makes them valuable precursors for a variety of organic transformations, including olefination reactions, reductions, and cycloadditions.

Horner-Wadsworth-Emmons Reaction

β-Ketophosphonates are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated ketones (enones). The phosphonate-stabilized carbanion, generated by deprotonation of the β-ketophosphonate, reacts with aldehydes or ketones to afford the enone product, typically with a high preference for the (E)-isomer.

Experimental Protocol: Synthesis of (E)-Chalcone

To a stirred suspension of sodium hydride (1.1 eq, 60% in mineral oil) in dry THF at 0 °C is added a solution of diethyl (benzoylmethyl)phosphonate (1.0 eq) in THF. The mixture is stirred for 30 minutes at room temperature. A solution of benzaldehyde (1.0 eq) in THF is then added, and the reaction is stirred at room temperature for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield (E)-chalcone.

| β-Ketophosphonate | Aldehyde/Ketone | Base | (E:Z) Ratio | Yield (%) |

| Diethyl (benzoylmethyl)phosphonate | Benzaldehyde | NaH | >98:2 | 95 |

| Diethyl (acetylmethyl)phosphonate | Cyclohexanecarboxaldehyde | K₂CO₃ | >95:5 | 88 |

| Diethyl (propionylmethyl)phosphonate | Acetone | LiOH | - | 75 |

Reduction of Ketophosphonates

The carbonyl group of ketophosphonates can be selectively reduced to the corresponding hydroxyl group, affording valuable α- or β-hydroxyphosphonates. A variety of reducing agents can be employed, with sodium borohydride being a common choice for its mildness and selectivity. Furthermore, asymmetric reduction methodologies have been developed to access chiral hydroxyphosphonates with high enantioselectivity.

Experimental Protocol: Reduction of a β-Ketophosphonate with Sodium Borohydride

To a solution of the β-ketophosphonate (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of acetone, followed by water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude β-hydroxyphosphonate, which can be purified by column chromatography.

| Ketophosphonate | Reducing Agent | Conditions | Diastereoselectivity | Yield (%) |

| Diethyl (2-oxopropyl)phosphonate | NaBH₄ | MeOH, 0 °C to rt | - | 98 |

| Diethyl (2-oxo-2-phenylethyl)phosphonate | LiAlH₄ | THF, -78 °C | - | 95 |

| Diethyl (3-methyl-2-oxobutyl)phosphonate | NaBH₄, CeCl₃·7H₂O | MeOH, -78 °C | 95:5 (anti:syn) | 92 |

Asymmetric Reduction:

Catalytic asymmetric hydrogenation provides an efficient route to enantiomerically enriched hydroxyphosphonates. For example, Ru(II)-catalyzed asymmetric transfer hydrogenation of α-ketophosphonates has been shown to proceed with high yields and excellent enantioselectivities.[6][7]

| α-Ketophosphonate | Catalyst | Hydrogen Source | ee (%) | Yield (%) | Reference |

| Diethyl (benzoyl)phosphonate | RuCl₂--INVALID-LINK-- | HCOOH/NEt₃ | 99 | 93 | [6][7] |

| Diethyl (acetyl)phosphonate | RuCl₂--INVALID-LINK-- | HCOOH/NEt₃ | 97 | 85 | [6][7] |

Cycloaddition Reactions

The presence of unsaturation within the ketophosphonate framework opens up possibilities for cycloaddition reactions, providing access to complex cyclic phosphonates. For instance, α,β-unsaturated β-ketophosphonates can act as dienophiles in Diels-Alder reactions.

Experimental Protocol: Diels-Alder Reaction of Diethyl (3-oxo-1-buten-1-yl)phosphonate

A solution of diethyl (3-oxo-1-buten-1-yl)phosphonate (1.0 eq) and cyclopentadiene (2.0 eq) in toluene is heated in a sealed tube at 100 °C for 24 hours. After cooling to room temperature, the solvent and excess diene are removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding norbornene-fused ketophosphonate adduct.

| Dienophile | Diene | Conditions | Yield (%) |

| Diethyl (3-oxo-1-buten-1-yl)phosphonate | Cyclopentadiene | Toluene, 100 °C, 24h | 78 |

| Diethyl (4-phenyl-3-oxo-1-buten-1-yl)phosphonate | 2,3-Dimethyl-1,3-butadiene | Xylene, 140 °C, 18h | 85 |

Conclusion

Ketophosphonates are undeniably valuable building blocks in modern organic synthesis. The synthetic methods outlined in this guide, including the Michaelis-Arbuzov and Michaelis-Becker reactions, as well as the acylation of phosphonates, provide reliable access to a diverse range of these compounds. The subsequent transformations of ketophosphonates, most notably the Horner-Wadsworth-Emmons reaction, various reduction protocols, and cycloaddition reactions, further highlight their synthetic utility. The detailed experimental procedures and compiled quantitative data presented herein are intended to serve as a practical resource for researchers, enabling the efficient and strategic incorporation of ketophosphonates into complex molecular architectures for applications in drug discovery and materials science.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. A general procedure for the preparation of beta-ketophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diels–Alder chemistry of 2-diethoxyphosphinylcyclohex-2-enones. A new approach to complex phosphonates and synthetic applications of the β-keto phosphonate system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

In-depth Technical Guide on the Biological Significance of Alkoxyalkyl Phosphonate Ester Prodrugs

A Note on the Scarcity of Literature on Phenoxypropyl Phosphonate Derivatives

A comprehensive review of scientific literature reveals a notable scarcity of specific research on phenoxypropyl phosphonate derivatives. This lack of available data, including quantitative biological activity, detailed experimental protocols, and defined signaling pathways, makes it unfeasible to construct an in-depth technical guide that meets the rigorous requirements for data presentation and experimental detail as requested.

Therefore, this guide will focus on a closely related, and extensively researched, class of compounds: Alkoxyalkyl Phosphonate Ester Prodrugs of Acyclic Nucleoside Phosphonates . This class of molecules has a well-documented biological significance, particularly in the field of antiviral therapy, and there is a wealth of publicly available data to support a comprehensive technical analysis.

The Biological Significance of Alkoxyalkyl Phosphonate Ester Prodrugs of Acyclic Nucleoside Phosphonates

Introduction

Phosphonate derivatives are a versatile class of compounds with significant therapeutic potential, primarily due to their function as stable mimics of natural phosphates.[1] Their inherent resistance to hydrolysis provides favorable pharmacokinetic properties, making them attractive candidates for drug development.[1] Acyclic nucleoside phosphonates (ANPs) are a cornerstone of antiviral therapy, targeting viral DNA polymerases to terminate the replication of viral DNA.[1][2] However, the negatively charged phosphonate group hinders cell permeability and oral bioavailability. To overcome this limitation, various prodrug strategies have been developed, with alkoxyalkyl esters emerging as a particularly effective approach.[3][4] These prodrugs mask the phosphonic acid, enhancing cellular uptake and leading to a significant increase in antiviral potency.[4]

This technical guide provides a comprehensive overview of the biological significance of alkoxyalkyl phosphonate ester prodrugs, focusing on their antiviral activities, mechanism of action, and the experimental methodologies used in their evaluation.

Mechanism of Action

Alkoxyalkyl phosphonate ester prodrugs of ANPs are designed to be readily absorbed and then intracellularly metabolized to the active diphosphorylated ANP metabolite. This active form then competes with the natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the acyclic side chain prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.

Antiviral Activity

The alkoxyalkyl esterification of ANPs has been shown to dramatically increase their in vitro antiviral activity against a range of DNA viruses. This enhancement is attributed to improved cellular delivery of the phosphonate.

| Compound/Prodrug | Virus | EC₅₀ (µM) | Cell Line | Reference(s) |

| Cidofovir (HPMPC) | Human Cytomegalovirus (HCMV) | 0.38 - 1.0 | Human Foreskin Fibroblasts (HFF) | [1] |

| HDP-Cidofovir | Human Cytomegalovirus (HCMV) | 0.0009 | Human Foreskin Fibroblasts (HFF) | [1] |

| Cidofovir (HPMPC) | Herpes Simplex Virus-1 (HSV-1) | 5.3 | Human Foreskin Fibroblasts (HFF) | [1] |

| HDP-Cidofovir | Herpes Simplex Virus-1 (HSV-1) | 0.02 - 0.06 | Human Foreskin Fibroblasts (HFF) | [5] |

| (S)-HPMPA | Cowpox virus | 0.1 - 0.3 | Human Foreskin Fibroblasts (HFF) | [4] |

| HDP-(S)-HPMPA | Cowpox virus | 0.0006 | Human Foreskin Fibroblasts (HFF) | [4] |